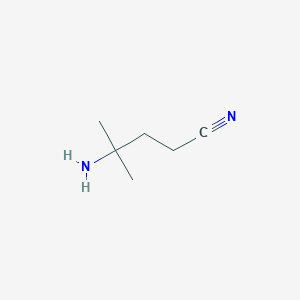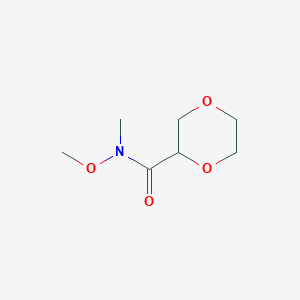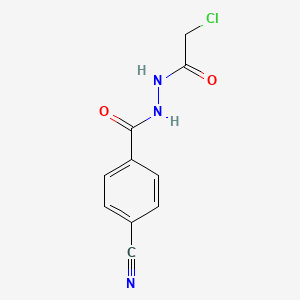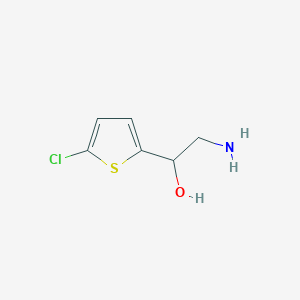
4-氨基-4-甲基戊腈
描述
4-Amino-4-methylpentanenitrile is a chemical compound with the CAS Number: 1265634-34-1 and a molecular weight of 112.17 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . The compound is solid, semi-solid, liquid, or lump in its physical form .
Molecular Structure Analysis
The molecular structure of 4-Amino-4-methylpentanenitrile is represented by the formula C6H12N2 . The InChI Code for this compound is 1S/C6H12N2/c1-6(2,8)4-3-5-7/h3-4,8H2,1-2H3 .Physical And Chemical Properties Analysis
4-Amino-4-methylpentanenitrile is a solid, semi-solid, liquid, or lump in its physical form . It has a molecular weight of 112.17 and is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .科学研究应用
合成和分析技术
- 分析方法开发:一项研究建立了一种气相色谱(GC)方法,用于测定与4-氨基-2-甲基戊烷密切相关的4-氨基-4-甲基戊腈,展示了其在质量测试和分析化学中的应用(Zhao et al., 2017)。
化学品的微生物生产
- 生物燃料生产:针对通过氨基酸底物合成戊醇异构体的工程微生物的研究突显了微生物发酵在生产生物燃料和相关化学品方面的潜力,这可能延伸到生产和利用4-氨基-4-甲基戊腈衍生物(Cann & Liao, 2009)。
海洋衍生化合物
- 氮化合物的发现:从深海来源的真菌中分离氮化合物展示了对海洋生物多样性进行探索以寻找新物质的可能性,表明4-氨基-4-甲基戊腈在发现新的生物活性化合物方面具有潜在的研究应用(Luo, Zhou, & Liu, 2018)。
有机合成
- 合成中间体:从4-叠氮丁腈合成4-氨基丁腈的研究提出了可能适用于合成和稳定4-氨基-4-甲基戊腈的方法,突显了其作为药物中间体的重要性(Capon et al., 2020)。
化学性质和应用
- 荧光和比色pH探针:高度水溶性荧光和比色pH探针的开发突显了氮化有机化合物在传感器技术中的多功能性,这可能激发4-氨基-4-甲基戊腈在开发新传感器或探针方面的应用(Diana, Caruso, Tuzi, & Panunzi, 2020)。
安全和危害
The safety information for 4-Amino-4-methylpentanenitrile indicates that it is a dangerous compound. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
作用机制
Target of Action
It is known to be an important organic synthesis intermediate used in the synthesis of various important organic compounds .
Mode of Action
It’s worth noting that nitriles, a class of organic compounds that 4-amino-4-methylpentanenitrile belongs to, can be converted to 1° amines by reaction with lialh4 . During this reaction, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion. Once stabilized by a Lewis acid-base complexation, the imine salt can accept a second hydride to form a dianion .
Biochemical Pathways
The conversion of nitriles to amines, as mentioned above, is a well-known biochemical pathway .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
As an organic synthesis intermediate, it plays a crucial role in the synthesis of various organic compounds .
生化分析
Biochemical Properties
4-Amino-4-methylpentanenitrile plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between 4-Amino-4-methylpentanenitrile and these biomolecules can be characterized by binding affinities, reaction kinetics, and structural changes in the biomolecules .
Cellular Effects
4-Amino-4-methylpentanenitrile affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, 4-Amino-4-methylpentanenitrile can affect the expression of specific genes, thereby altering cellular functions and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-4-methylpentanenitrile involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzymes, affecting their catalytic properties. Furthermore, 4-Amino-4-methylpentanenitrile may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-4-methylpentanenitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-4-methylpentanenitrile can degrade under certain conditions, leading to a decrease in its activity. Additionally, long-term exposure to 4-Amino-4-methylpentanenitrile may result in adaptive cellular responses, such as changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Amino-4-methylpentanenitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 4-Amino-4-methylpentanenitrile may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .
Metabolic Pathways
4-Amino-4-methylpentanenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of intermediate metabolites. These metabolites can further participate in other biochemical reactions, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Amino-4-methylpentanenitrile within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 4-Amino-4-methylpentanenitrile across cellular membranes and its localization within different cellular compartments. The distribution of 4-Amino-4-methylpentanenitrile can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
4-Amino-4-methylpentanenitrile exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct 4-Amino-4-methylpentanenitrile to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with other biomolecules and its role in cellular processes .
属性
IUPAC Name |
4-amino-4-methylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,8)4-3-5-7/h3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXRIRLJYYKKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)






![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)


![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)
